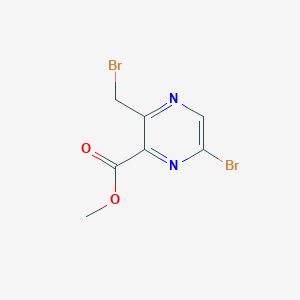
Methyl 6-bromo-3-(bromomethyl)pyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-3-(bromomethyl)pyrazine-2-carboxylate is a chemical compound with the molecular formula C7H6Br2N2O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-3-(bromomethyl)pyrazine-2-carboxylate typically involves the bromination of a pyrazine derivative. One common method includes the reaction of 6-bromo-3-(bromomethyl)pyrazine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromo-3-(bromomethyl)pyrazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve heating in a polar solvent.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Coupling Products: Coupling reactions typically yield biaryl compounds or other complex structures.
Scientific Research Applications
Methyl 6-bromo-3-(bromomethyl)pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-3-(bromomethyl)pyrazine-2-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Methyl 3-amino-6-bromopyrazine-2-carboxylate: This compound has an amino group instead of a bromomethyl group, leading to different reactivity and applications.
Methyl 6-bromopicolinate: A pyridine derivative with similar bromination but different ring structure.
3-Bromo-6-methoxy-2-methylpyridine: Another brominated heterocycle with distinct functional groups.
Uniqueness: Methyl 6-bromo-3-(bromomethyl)pyrazine-2-carboxylate is unique due to its dual bromination, which provides versatility in chemical reactions and potential applications. The presence of both bromine atoms allows for selective functionalization, making it a valuable intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C7H6Br2N2O2 |
|---|---|
Molecular Weight |
309.94 g/mol |
IUPAC Name |
methyl 6-bromo-3-(bromomethyl)pyrazine-2-carboxylate |
InChI |
InChI=1S/C7H6Br2N2O2/c1-13-7(12)6-4(2-8)10-3-5(9)11-6/h3H,2H2,1H3 |
InChI Key |
DAFOXUXUCJKVFL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















